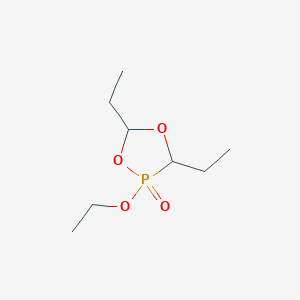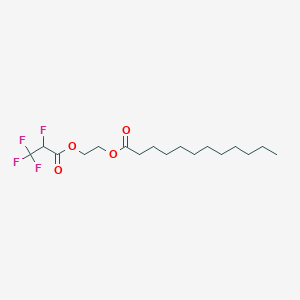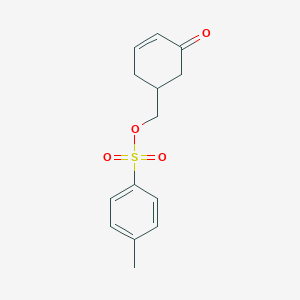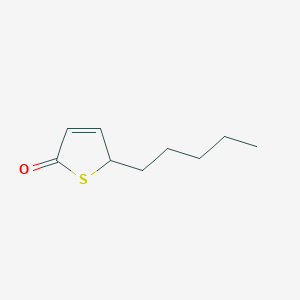
1,4,7,10,13-Pentaoxacyclohexadecane, 15-(2-phenyl-1,3-dioxan-5-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,7,10,13-Pentaoxacyclohexadecane, 15-(2-phenyl-1,3-dioxan-5-yl)- is a complex organic compound known for its unique structural properties. It belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. These compounds are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10,13-Pentaoxacyclohexadecane, 15-(2-phenyl-1,3-dioxan-5-yl)- typically involves the cyclization of linear polyethers. The reaction conditions often require the presence of a strong base, such as sodium hydride, and an appropriate solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistency and quality of the final product.
化学反応の分析
Types of Reactions
1,4,7,10,13-Pentaoxacyclohexadecane, 15-(2-phenyl-1,3-dioxan-5-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the ether groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of a phase transfer catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers or azides.
科学的研究の応用
1,4,7,10,13-Pentaoxacyclohexadecane, 15-(2-phenyl-1,3-dioxan-5-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Employed in the study of ion transport mechanisms across biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form complexes with various cations.
Industry: Utilized in the separation and purification of metal ions from industrial waste streams.
作用機序
The mechanism of action of 1,4,7,10,13-Pentaoxacyclohexadecane, 15-(2-phenyl-1,3-dioxan-5-yl)- involves the formation of stable complexes with cations. The ether groups in the compound’s structure provide lone pairs of electrons that can coordinate with metal ions, forming a stable complex. This complexation ability is crucial for its applications in ion transport and separation processes.
類似化合物との比較
Similar Compounds
1,4,7,10,13-Pentaoxacyclopentadecane: Another crown ether with a similar structure but different ring size.
1,4,7,10,13,16-Hexaoxacyclooctadecane: A larger crown ether with six ether groups in the ring.
Uniqueness
1,4,7,10,13-Pentaoxacyclohexadecane, 15-(2-phenyl-1,3-dioxan-5-yl)- is unique due to the presence of the 2-phenyl-1,3-dioxan-5-yl group, which imparts additional stability and specificity in its complexation behavior. This makes it particularly useful in applications requiring selective ion binding and transport.
特性
CAS番号 |
109773-61-7 |
|---|---|
分子式 |
C21H32O7 |
分子量 |
396.5 g/mol |
IUPAC名 |
15-(2-phenyl-1,3-dioxan-5-yl)-1,4,7,10,13-pentaoxacyclohexadecane |
InChI |
InChI=1S/C21H32O7/c1-2-4-18(5-3-1)21-27-16-20(17-28-21)19-14-25-12-10-23-8-6-22-7-9-24-11-13-26-15-19/h1-5,19-21H,6-17H2 |
InChIキー |
DXAINIHSRPGJAM-UHFFFAOYSA-N |
正規SMILES |
C1COCCOCC(COCCOCCO1)C2COC(OC2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-Decylphenoxy)ethoxy]propan-1-OL](/img/structure/B14318308.png)


![Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride](/img/structure/B14318325.png)

![Butyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14318339.png)







![9-Methyloctahydro-2H-5,8-epoxypyrano[3,2-c]oxepin-2-ol](/img/structure/B14318381.png)
